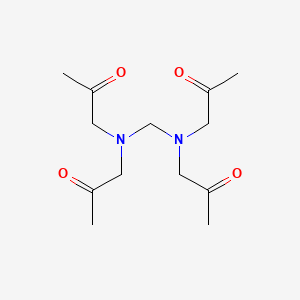
1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) is a chemical compound with the molecular formula C14H32N2O4. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to act as a chelating agent and a crosslinking agent .
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) typically involves the ring-opening addition reaction of ethylenediamine and propylene oxide under the action of a catalyst . This reaction results in the formation of the desired compound with high yield and purity. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) has a wide range of scientific research applications, including:
Biology: The compound’s chelating properties make it useful in various biological applications, including as a stabilizing agent for enzymes and other proteins.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) involves its ability to chelate metal ions and crosslink polymer chains. The compound’s four hydroxyl groups allow it to form stable complexes with metal ions, while its two amino groups enable it to act as a crosslinking agent. These properties make it highly effective in various applications, including as a stabilizing agent and a building block for polymers .
Comparison with Similar Compounds
1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-one) is unique compared to other similar compounds due to its specific combination of hydroxyl and amino groups. Similar compounds include:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound has similar chelating and crosslinking properties but may differ in its specific applications and efficacy.
Properties
CAS No. |
138938-28-0 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-[[bis(2-oxopropyl)amino]methyl-(2-oxopropyl)amino]propan-2-one |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h5-9H2,1-4H3 |
InChI Key |
UECSRTPKFMTEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC(=O)C)CN(CC(=O)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















